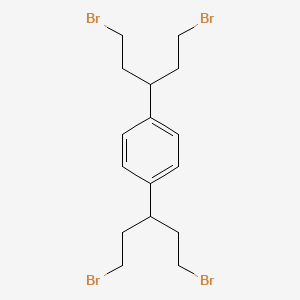

1,4-Bis(1,5-dibromopentan-3-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(1,5-dibromopentan-3-yl)benzene is an organic compound characterized by a benzene ring substituted with two 1,5-dibromopentan-3-yl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1,5-dibromopentan-3-yl)benzene typically involves the bromination of 1,4-bis(3-pentyl)benzene. The process begins with the preparation of 1,4-bis(3-pentyl)benzene, which can be synthesized through the alkylation of benzene with 1,5-dibromopentane. The bromination reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1,5-dibromopentan-3-yl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding dibromo ketones or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons or alcohols.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: 1,4-Bis(1,5-dihydroxypentan-3-yl)benzene or 1,4-Bis(1,5-diaminopentan-3-yl)benzene.

Oxidation: 1,4-Bis(1,5-dibromopentan-3-one)benzene or 1,4-Bis(1,5-dibromopentanoic acid)benzene.

Reduction: 1,4-Bis(1,5-pentanol)benzene or 1,4-Bis(1,5-pentane)benzene.

Scientific Research Applications

1,4-Bis(1,5-dibromopentan-3-yl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: Explored for its role in drug delivery systems and as a precursor for the synthesis of therapeutic agents.

Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers. Its unique structure makes it suitable for incorporation into materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(1,5-dibromopentan-3-yl)benzene depends on its specific application and the chemical environment

Electrophilic Substitution: The bromine atoms can act as leaving groups, allowing the compound to undergo electrophilic substitution reactions with nucleophiles.

Radical Formation: Under certain conditions, the compound can generate free radicals, which can participate in radical-mediated reactions.

Coordination Chemistry: The benzene ring and bromine atoms can coordinate with metal ions, forming complexes that exhibit unique reactivity and properties.

Comparison with Similar Compounds

1,4-Bis(1,5-dibromopentan-3-yl)benzene can be compared with other similar compounds, such as:

1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation dye and in laser applications.

2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene:

Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Utilized as an electron-withdrawing building block in the synthesis of organic solar cells and OLED components.

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and potential for diverse applications.

Biological Activity

1,4-Bis(1,5-dibromopentan-3-yl)benzene, a synthetic compound with the CAS number 618447-78-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies highlighting its efficacy in specific applications.

Chemical Structure and Properties

The molecular structure of this compound features a central benzene ring substituted with two dibromopentan-3-yl groups. The presence of bromine atoms is significant as they can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H34Br2 |

| Molecular Weight | 426.2 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may include:

- Antimicrobial Properties : Some studies suggest that brominated compounds can exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : The compound's structure may allow it to interact with cellular targets involved in cancer progression.

- Neuroprotective Effects : There is emerging evidence that certain dibrominated compounds can provide neuroprotection through antioxidant mechanisms.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural components. The bromine substituents enhance lipophilicity and may facilitate membrane penetration, which is crucial for biological activity. Comparative studies with related compounds have shown that variations in the alkyl chain length and degree of bromination significantly impact biological efficacy.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Cell Membranes : The lipophilic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer or microbial resistance.

- Reactive Oxygen Species (ROS) Modulation : It may act as an antioxidant by scavenging ROS, thereby protecting cells from oxidative stress.

Antimicrobial Activity

In a study assessing the antimicrobial properties of dibrominated compounds, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.

Anticancer Research

A series of experiments conducted on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The study indicated that treatment with varying concentrations led to increased caspase activity and DNA fragmentation.

Properties

CAS No. |

618447-78-2 |

|---|---|

Molecular Formula |

C16H22Br4 |

Molecular Weight |

534.0 g/mol |

IUPAC Name |

1,4-bis(1,5-dibromopentan-3-yl)benzene |

InChI |

InChI=1S/C16H22Br4/c17-9-5-15(6-10-18)13-1-2-14(4-3-13)16(7-11-19)8-12-20/h1-4,15-16H,5-12H2 |

InChI Key |

CDCHHLRVYSOKJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)CCBr)C(CCBr)CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.